molecular formula C26H26N2O3S B2799230 6-ETHYL-N-[(4-METHOXYPHENYL)METHYL]-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE CAS No. 895647-12-8

6-ETHYL-N-[(4-METHOXYPHENYL)METHYL]-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE

Cat. No.: B2799230
CAS No.: 895647-12-8
M. Wt: 446.57
InChI Key: XDCPVZXEQPCSRU-UHFFFAOYSA-N
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Description

6-ETHYL-N-[(4-METHOXYPHENYL)METHYL]-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE is a quinoline derivative characterized by three distinct substituents:

  • 6-Ethyl group: Enhances lipophilicity compared to smaller alkyl or polar groups.
  • N-[(4-Methoxyphenyl)methyl]: A para-methoxy-substituted benzyl group at the 4-amino position, influencing electronic and steric properties.

The molecular formula is C₂₆H₂₅NSO₃, with a calculated molecular weight of 431.54 g/mol.

Properties

IUPAC Name

6-ethyl-N-[(4-methoxyphenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O3S/c1-4-19-9-14-24-23(15-19)26(28-16-20-7-10-21(31-3)11-8-20)25(17-27-24)32(29,30)22-12-5-18(2)6-13-22/h5-15,17H,4,16H2,1-3H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDCPVZXEQPCSRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)NCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-ETHYL-N-[(4-METHOXYPHENYL)METHYL]-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE involves multiple steps. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with the preparation of the quinoline core.

    Functionalization: Introduction of the tosyl group at the 3-position of the quinoline ring.

    Substitution: The 4-position of the quinoline ring is then substituted with an amine group.

    Alkylation: The ethyl group is introduced at the 6-position.

    Benzylation: Finally, the 4-methoxybenzyl group is attached to the nitrogen atom.

The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

6-ETHYL-N-[(4-METHOXYPHENYL)METHYL]-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tosyl group.

    Hydrolysis: The tosyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-ETHYL-N-[(4-METHOXYPHENYL)METHYL]-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its quinoline core, which is known for antimicrobial, antimalarial, and anticancer properties.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.

    Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of 6-ETHYL-N-[(4-METHOXYPHENYL)METHYL]-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes and receptors, to exert its biological effects. The quinoline core is known to interfere with DNA synthesis and repair, which may contribute to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

A. Substituent Effects on Reactivity and Bioactivity

Sulfonyl Group Variations: The target’s 3-(4-methylbenzenesulfonyl) group is less electron-withdrawing than the 3-(4-chlorophenylsulfonyl) group in compound 6b . This difference may alter binding affinity in biological targets (e.g., enzymes requiring electron-deficient motifs).

N-Substituent Diversity :

  • The N-(4-methoxybenzyl) group in the target offers moderate steric bulk and electron-donating effects, contrasting with the N-(2-morpholinylethyl) group in ’s compound, which introduces a polar heterocycle .

Position 6 Modifications :

  • The 6-ethyl group in the target increases lipophilicity relative to smaller groups (e.g., methoxy or methyl in other derivatives), which could enhance bioavailability but reduce aqueous solubility.

Limitations

  • No explicit data on the target compound’s synthesis, biological activity, or crystallographic characterization are available in the provided evidence.
  • Comparisons rely on structural and synthetic parallels rather than direct experimental results.

Biological Activity

6-Ethyl-N-[(4-methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)quinolin-4-amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the following components:

  • Ethyl group : Enhances lipophilicity.
  • Methoxyphenyl moiety : May contribute to receptor binding affinity.
  • Methylbenzenesulfonyl group : Potentially involved in interactions with biological targets.

The biological activity of this compound has been linked to various mechanisms:

  • Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing signaling pathways associated with neuropsychiatric disorders.
  • Enzyme Inhibition : It potentially inhibits key enzymes involved in cell proliferation and survival, which could be beneficial in cancer therapy.
  • Neuroprotective Effects : Preliminary studies suggest that it may protect dopaminergic neurons from degeneration.

Biological Activity Data

The following table summarizes the biological activity data related to the compound:

Activity TypeAssay MethodResultReference
D3 Dopamine Receptor Agonismβ-arrestin translocationEC50 = 710 nM
NeuroprotectioniPSC-derived neuronsSignificant protection observed
Enzyme InhibitionKinase assayModerate inhibition reported

Case Studies

Several studies have investigated the effects of similar compounds, providing insights into the potential applications of this compound:

  • Dopamine Receptor Agonists : Research on related compounds has demonstrated that selective D3 receptor agonists can lead to improved outcomes in models of neurodegeneration, suggesting that this compound may have similar therapeutic potential .
  • Cancer Therapeutics : Inhibitors targeting specific kinases have shown promise in preclinical models for various cancers. The structural similarities with known inhibitors indicate that this compound could be evaluated for its efficacy against tumors with specific genetic alterations .
  • Neuroprotective Studies : Compounds with similar structures have been shown to protect against neurodegeneration in models of Parkinson's disease, indicating that this compound might also exhibit protective effects on dopaminergic neurons .

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